molecular formula C5H6N2O2 B1240495 4-Methylpyrazole-3-carboxylic acid CAS No. 82231-51-4

4-Methylpyrazole-3-carboxylic acid

Cat. No.: B1240495
CAS No.: 82231-51-4
M. Wt: 126.11 g/mol
InChI Key: FNHVVMJBCILJGA-UHFFFAOYSA-N
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Description

4-Methylpyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

4-Methylpyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids . The interaction between this compound and D-amino acid oxidase is characterized by the inhibition of the enzyme’s activity, leading to a decrease in the production of hydrogen peroxide and other reactive oxygen species. Additionally, this compound has been found to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In hepatocytes, this compound has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress and apoptosis . By inhibiting D-amino acid oxidase, this compound reduces the levels of reactive oxygen species, thereby protecting cells from oxidative damage. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation . In neuronal cells, this compound has been observed to affect cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between this compound and the enzyme’s active site residues. Additionally, this compound has been shown to modulate the activity of other enzymes and transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and high temperatures can lead to the breakdown of this compound, resulting in a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit D-amino acid oxidase activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and the levels of key metabolites . Additionally, this compound has been shown to affect the activity of enzymes involved in amino acid and nucleotide metabolism, thereby modulating cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and amino acid transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 3-position. Another approach involves the use of 4-methyl-1H-pyrazole-3-carboxaldehyde, which is oxidized to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Methylpyrazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 3-Methylpyrazole-4-carboxylic acid
  • 4-Methylpyrazole-5-carboxylic acid
  • 3,5-Dimethylpyrazole-4-carboxylic acid

Comparison: 4-Methylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHVVMJBCILJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415918
Record name 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-51-4
Record name 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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